8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one
Overview
Description
8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one is a complex organic compound belonging to the dibenzothiazepine family This compound is characterized by its unique structure, which includes a thiazepine ring fused with two benzene rings
Mechanism of Action
Target of Action
The primary targets of 8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one are serotonin receptors , dopamine receptors , histamine receptors , and adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, motor control, allergic responses, and the fight-or-flight response .
Mode of Action
This compound acts as an antagonist at these receptors .
Biochemical Pathways
By blocking these receptors, this compound affects several biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, alter signal transduction, and impact neuronal firing rates . The downstream effects of these changes can include alterations in mood, perception, cognition, and motor control .
Result of Action
The molecular and cellular effects of this compound’s action can vary widely, depending on the specific receptors it targets and the physiological context in which it is used . For example, it might reduce symptoms of psychoses, including schizophrenia and bipolar disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the intramolecular aromatic denitrocyclization of 2-(2,4-dinitrophenylsulfanyl)-benzoic acid amides . This reaction is carried out under specific conditions to ensure the formation of the desired thiazepine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, including temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one can be compared with other similar compounds in the dibenzothiazepine family, such as quetiapine . While quetiapine is primarily used as an antipsychotic agent targeting serotonin and dopamine receptors
List of Similar Compounds
- Quetiapine
- Dibenzothiazepine derivatives
- Other thiazepine-based compounds
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-amino-5-ethylbenzo[b][1,4]benzothiazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-17-12-9-10(16)7-8-14(12)19-13-6-4-3-5-11(13)15(17)18/h3-9H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRGYBDUPYZGLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)N)SC3=CC=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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